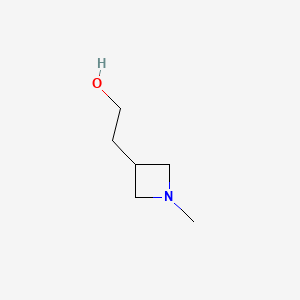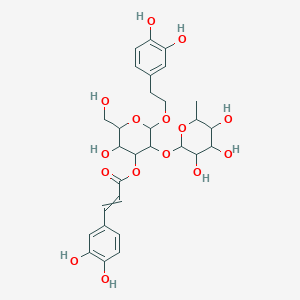![molecular formula C9H11N3O3 B1149462 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide CAS No. 104118-88-9](/img/structure/B1149462.png)
3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.2 g/mol . It is characterized by the presence of a dimethylamino group attached to a vinyl group, which is further connected to a nitropyridine ring. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide typically involves the reaction of 4-nitropyridine N-oxide with dimethylamine and an appropriate vinylating agent under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s nitro group can participate in redox reactions, while the dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide include:
3-[2-(Dimethylamino)vinyl]-4-nitropyridine: Lacks the oxide group, which may affect its reactivity and applications.
4-Nitropyridine N-oxide: Lacks the dimethylamino and vinyl groups, resulting in different chemical properties and uses.
N,N-Dimethyl-4-nitropyridine: Lacks the vinyl group, which may influence its chemical behavior and applications.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and wide range of applications.
Properties
IUPAC Name |
N,N-dimethyl-2-(4-nitro-1-oxidopyridin-1-ium-3-yl)ethenamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-10(2)5-3-8-7-11(13)6-4-9(8)12(14)15/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBBTNYRURUPDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90706741 |
Source


|
| Record name | N,N-Dimethyl-2-(4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)ethen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104118-88-9 |
Source


|
| Record name | N,N-Dimethyl-2-(4-nitro-1-oxo-1lambda~5~-pyridin-3-yl)ethen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1149381.png)


![4-Methyl-2-(pyrrolidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1149384.png)
![7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1149387.png)



